molecular formula C8H7BrF2O2 B12850204 3-Bromo-4-(2,2-difluoroethoxy)phenol

3-Bromo-4-(2,2-difluoroethoxy)phenol

Cat. No.: B12850204
M. Wt: 253.04 g/mol
InChI Key: ADNMZJIRZXNUOO-UHFFFAOYSA-N
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Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2,2-difluoroethoxy)phenol is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .

Biological Activity

3-Bromo-4-(2,2-difluoroethoxy)phenol is a phenolic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a bromine atom and a difluoroethoxy group attached to a phenolic ring. The chemical formula is C9H8BrF2OC_9H_8BrF_2O. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines .

Neuroprotective Potential

There is emerging evidence that phenolic compounds can exert neuroprotective effects. For instance, derivatives of similar phenolic structures have been investigated for their ability to inhibit β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer’s disease. This inhibition could potentially reduce amyloid-beta accumulation in the brain .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityTested against E. coli and S. aureus; showed significant inhibitionSupports use in developing antimicrobial agents
Anti-inflammatory StudyReduced TNF-alpha levels in macrophagesIndicates potential for treating inflammatory disorders
Neuroprotective ResearchInhibition of BACE1 activity in cellular modelsSuggests potential in Alzheimer's treatment

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : Disruption of bacterial cell membranes.
  • Anti-inflammatory Action : Inhibition of NF-kB signaling pathways.
  • Neuroprotective Mechanism : Modulation of amyloid precursor protein processing.

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

3-bromo-4-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8,12H,4H2

InChI Key

ADNMZJIRZXNUOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)OCC(F)F

Origin of Product

United States

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